

In Vitro Susceptibility of Ceftazidime-Avibactam Against Resistant Enterobacterales: A Comparative Guide

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The emergence of multidrug-resistant Enterobacterales, particularly carbapenem-resistant Enterobacterales (CRE), poses a significant global health threat, limiting therapeutic options. Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel β -lactamase inhibitor, has emerged as a critical agent in combating these challenging pathogens. This guide provides an objective comparison of the in vitro performance of ceftazidime-avibactam against resistant Enterobacterales, supported by experimental data and detailed methodologies.

Comparative Susceptibility Data

The in vitro efficacy of ceftazidime-avibactam has been extensively evaluated against a variety of resistant Enterobacterales isolates. The following tables summarize the minimum inhibitory concentration (MIC) data and overall susceptibility rates from recent studies, comparing ceftazidime-avibactam with other key antimicrobial agents.

Table 1: In Vitro Activity of Ceftazidime-Avibactam and Comparators Against Carbapenem-Resistant Enterobacterales (CRE) Isolates

Organism/Resistance Mechanism	Antibiotic	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Susceptibility (%)	Reference
All CRE	Ceftazidime-avibactam	≤1	>32	68.9	[1][2][3]
Amikacin	4	>64	80.0	[1][2][3]	
Meropenem	32	>64	-	[2]	
Colistin	≤0.5	>4	-	[4]	
Tigecycline	1	2	>86	[4]	
KPC-producers	Ceftazidime-avibactam	≤1	2	99.3	[1][2][3]
Meropenem-vaborbactam	0.06	0.25	97.5	[5]	
OXA-48-like-producers	Ceftazidime-avibactam	≤1	2	99.3	
NDM-producers (MBL)	Ceftazidime-avibactam	>32	>32	0	
Aztreonam-avibactam	-	-	>86	[4]	
Non-Carbapenemase-Producing CRE	Ceftazidime-avibactam	≤1	8	91.4	[1][2][3]

MIC_{50/90}: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. KPC: *Klebsiella pneumoniae* carbapenemase; OXA: Oxacillinase; NDM: New Delhi metallo-β-lactamase; MBL: Metallo-β-lactamase.

Key Findings:

- Ceftazidime-avibactam demonstrates potent in vitro activity against Enterobacterales producing KPC and OXA-48-like carbapenemases, with susceptibility rates often exceeding 97%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- As expected, due to its mechanism of action, ceftazidime-avibactam is not active against metallo- β -lactamase (MBL) producers, such as those carrying NDM genes.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Against non-carbapenemase-producing CRE, ceftazidime-avibactam maintains high susceptibility rates.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- In broader comparisons against CRE, amikacin and tigecycline may show higher overall susceptibility rates, though ceftazidime-avibactam is often the most active β -lactam agent.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Standardized methodologies are crucial for accurate and reproducible in vitro susceptibility testing. The most common methods employed are broth microdilution and disk diffusion, guided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution (BMD)

Broth microdilution is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[6\]](#)

Protocol:

- Preparation of Antimicrobial Solutions: Serial two-fold dilutions of ceftazidime-avibactam (with a fixed concentration of avibactam, typically 4 mg/L) and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[\[9\]](#) This suspension is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

- Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.[6]
- Incubation: The plates are incubated at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[6][8]
- Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9][10]

Disk Diffusion (Kirby-Bauer Test)

The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antibiotics.[11][12][13]

Protocol:

- Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard. [14][15]
- Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[11][12]
- Disk Application: Paper disks impregnated with a standardized amount of the antimicrobial agent (e.g., ceftazidime-avibactam 30/20 μg for CLSI or 10/4 μg for EUCAST) are placed on the surface of the agar.[16][17]
- Incubation: The plates are inverted and incubated at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.[15]
- Result Interpretation: The diameter of the zone of inhibition (where bacterial growth is absent) around each disk is measured in millimeters.[14] The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to the established breakpoints from CLSI or EUCAST.[18][19]

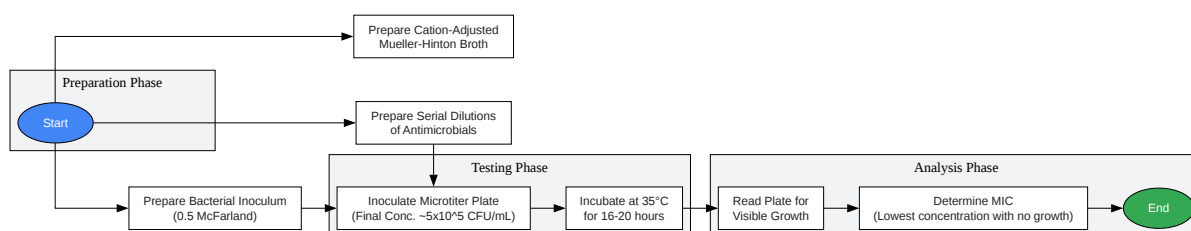
Table 2: CLSI and EUCAST Breakpoints for Ceftazidime-Avibactam against Enterobacterales

Organization	Method	Susceptible	Intermediate	Resistant
CLSI	MIC (mg/L)	$\leq 8/4$	-	$\geq 16/4$
Disk Diffusion (mm)	≥ 21	-	≤ 20	
EUCAST	MIC (mg/L)	≤ 8	-	> 8
Disk Diffusion (mm)	≥ 13	-	< 13	

(Note: Breakpoints are for ceftazidime/avibactam concentration. Avibactam is at a fixed concentration of 4 mg/L for MIC testing).[7]

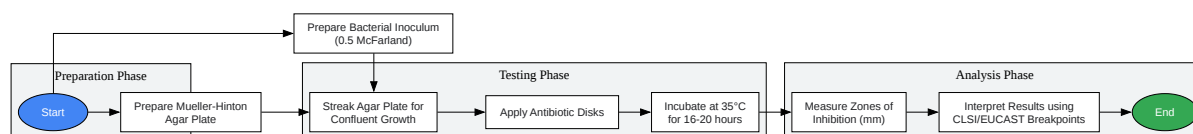
Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Disk Diffusion (Kirby-Bauer) Susceptibility Testing.

This guide provides a comparative overview of the in vitro susceptibility of ceftazidime-avibactam against resistant Enterobacterales. The presented data and methodologies underscore the importance of standardized testing in guiding clinical decisions and informing ongoing drug development efforts in the fight against antimicrobial resistance.

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